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Introduction

The visualization of nucleic acids, DNA and RNA, is fundamental to understanding cellular

processes, from DNA replication and repair to gene expression and RNA trafficking. AF 568
azide is a bright, photostable, orange-fluorescent dye that has emerged as a powerful tool for

this purpose.[1][2][3] Structurally identical to Alexa Fluor® 568, AF 568 azide offers excellent

performance in a variety of fluorescence-based applications, including microscopy and flow

cytometry.[1][3][4] Its utility in nucleic acid visualization stems from its ability to participate in a

highly specific and efficient bioorthogonal reaction known as "click chemistry."[5][6] This

reaction allows for the covalent attachment of the AF 568 fluorophore to modified nucleosides

that have been metabolically incorporated into newly synthesized DNA or RNA.

This application note provides detailed protocols for the use of AF 568 azide in the

visualization of nascent DNA and RNA in cultured cells.

Principle of Detection
The visualization of nucleic acids using AF 568 azide relies on a two-step process:

Metabolic Labeling: Cells are incubated with a modified nucleoside analog, either 5-ethynyl-

2'-deoxyuridine (EdU) for DNA synthesis or 5-ethynyluridine (EU) for RNA synthesis.[7][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12364338?utm_src=pdf-interest
https://www.benchchem.com/product/b12364338?utm_src=pdf-body
https://www.benchchem.com/product/b12364338?utm_src=pdf-body
https://www.dianabiotech.com/segment/life-science/family/fluorescent-dyes/product/af-568-azide
https://axispharm.com/product/apdye-568-azide/
https://www.dianabiotech.com/segment/life-science/family/fluorescent-dyes/product/af-568
https://www.benchchem.com/product/b12364338?utm_src=pdf-body
https://www.dianabiotech.com/segment/life-science/family/fluorescent-dyes/product/af-568-azide
https://www.dianabiotech.com/segment/life-science/family/fluorescent-dyes/product/af-568
https://www.lumiprobe.com/p/af-568-azide-6
https://www.benchchem.com/pdf/Evaluating_the_Specificity_of_AF568_Alkyne_for_Click_Chemistry_Reactions_A_Comparative_Guide.pdf
https://www.interchim.fr/ft/C/ClickC.pdf
https://www.benchchem.com/product/b12364338?utm_src=pdf-body
https://www.benchchem.com/product/b12364338?utm_src=pdf-body
https://www.baseclick.eu/science/glossar/edu-assay-kit/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4184815/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These analogs contain a terminal alkyne group and are incorporated into the newly

synthesized nucleic acids by the cell's own enzymatic machinery.

Click Chemistry Reaction: After metabolic labeling, the cells are fixed and permeabilized. The

incorporated alkyne-modified nucleosides are then detected by a copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC) reaction with AF 568 azide.[5][6] This "click" reaction forms a

stable triazole linkage, covalently attaching the bright orange AF 568 fluorophore to the

newly synthesized DNA or RNA. The resulting fluorescence can then be visualized and

quantified using standard imaging techniques.

Key Features of AF 568 Azide
Bright and Photostable: AF 568 is a highly fluorescent dye with exceptional photostability,

making it ideal for demanding imaging applications like confocal and super-resolution

microscopy.[1][3]

High Specificity: The click chemistry reaction is bioorthogonal, meaning it occurs with high

specificity and does not interfere with native biological molecules.[5][6]

pH Insensitive: The fluorescence of AF 568 is stable over a wide pH range (pH 4-10),

ensuring reliable performance in various cellular environments.[4][9]

Water Soluble: Its hydrophilic nature makes it easy to use in aqueous buffers and reduces

non-specific binding.[4]

Quantitative Data
The following table summarizes the key optical properties of AF 568 azide and recommended

starting concentrations for nucleic acid labeling experiments.
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Parameter Value Reference

Excitation Maximum (λex) 572 - 579 nm [1][3][4]

Emission Maximum (λem) 598 - 603 nm [1][3][4]

Molar Extinction Coefficient (ε) ~94,000 cm⁻¹M⁻¹ [1][3]

Recommended EdU

Concentration
10 µM [10][11]

Recommended EU

Concentration
Varies (start with 1 mM) [8]

Recommended AF 568 Azide

Concentration
1 - 5 µM [5]

Experimental Protocols
Detailed protocols for visualizing newly synthesized DNA and RNA using AF 568 azide are

provided below. These protocols are starting points and may require optimization depending on

the cell type and experimental conditions.

Protocol 1: Visualization of Nascent DNA Synthesis
(EdU Labeling)
This protocol describes the labeling of newly synthesized DNA in proliferating cells using EdU

and AF 568 azide for subsequent fluorescence microscopy analysis.

Materials:

5-ethynyl-2'-deoxyuridine (EdU)

AF 568 Azide

Cell culture medium

Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Click reaction cocktail components:

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., Sodium Ascorbate, prepare fresh)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

Mounting medium

Procedure:

Cell Culture and EdU Labeling:

Plate cells on coverslips or in imaging dishes at the desired density and allow them to

adhere.

Prepare a stock solution of EdU (e.g., 10 mM in DMSO).

Add EdU to the cell culture medium to a final concentration of 10 µM.[10][11]

Incubate the cells for the desired labeling period (e.g., 1-2 hours) under normal cell culture

conditions. The incubation time can be adjusted to study different aspects of DNA

synthesis.

Cell Fixation and Permeabilization:

Remove the EdU-containing medium and wash the cells twice with PBS.

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room

temperature.

Wash the cells twice with PBS.
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Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room

temperature.

Wash the cells twice with PBS.

Click Reaction:

Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the

following in order:

PBS (to final volume)

AF 568 Azide (to a final concentration of 1-5 µM)[5]

Copper(II) sulfate (to a final concentration of 100 µM)[5]

Sodium Ascorbate (to a final concentration of 1-2 mM, from a freshly prepared stock)[5]

Remove the PBS from the cells and add the click reaction cocktail.

Incubate for 30 minutes at room temperature, protected from light.

Washing and Counterstaining:

Remove the click reaction cocktail and wash the cells three times with wash buffer.

Wash the cells twice with PBS.

If desired, counterstain the nuclei by incubating with a DAPI or Hoechst solution for 5-10

minutes.

Wash the cells twice with PBS.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image the cells using a fluorescence microscope with filter sets appropriate for AF 568

(Excitation/Emission: ~578/603 nm) and the nuclear counterstain.[5]
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Workflow for Nascent DNA Visualization

Cell Preparation Fixation & Permeabilization Click Reaction Final Steps

1. Cell Culture 2. EdU Labeling
(10 µM)

3. Fixation
(4% PFA)

4. Permeabilization
(0.5% Triton X-100)

5. Prepare Click Cocktail
(AF 568 Azide, CuSO4, Na-Ascorbate)

6. Incubation
(30 min, RT, dark) 7. Washing 8. Nuclear Counterstain

(DAPI/Hoechst) 9. Mounting & Imaging

Click to download full resolution via product page

Caption: Workflow for visualizing nascent DNA using EdU and AF 568 azide.

Protocol 2: Visualization of Nascent RNA Synthesis
(EU Labeling)
This protocol describes the labeling of newly synthesized RNA in cells using EU and AF 568
azide for fluorescence microscopy analysis.[8]

Materials:

5-ethynyluridine (EU)

AF 568 Azide

Cell culture medium

Phosphate-buffered saline (PBS)

Fixative (e.g., 3.7% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Click reaction cocktail components:

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., Sodium Ascorbate, prepare fresh)
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Wash buffer (e.g., PBS with 0.05% Tween-20)

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

Mounting medium

Procedure:

Cell Culture and EU Labeling:

Plate cells on coverslips or in imaging dishes.

Prepare a stock solution of EU (e.g., 100 mM in DMSO).

Add EU to the cell culture medium to the desired final concentration (e.g., 1 mM). The

optimal concentration may vary between cell types and should be determined empirically.

[8]

Incubate the cells for the desired labeling period (e.g., 1 hour).[8]

Cell Fixation and Permeabilization:

Remove the EU-containing medium and wash the cells once with PBS.

Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.[8]

Wash the cells twice with PBS.

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

Wash the cells twice with PBS.

Click Reaction:

Prepare the click reaction cocktail as described in Protocol 1.

Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected

from light.
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Washing and Counterstaining:

Follow the same washing and counterstaining steps as in Protocol 1.

Mounting and Imaging:

Mount and image the cells as described in Protocol 1, using filter sets appropriate for AF

568 and the nuclear counterstain.
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Cell Preparation

Fixation & Permeabilization

Click Reaction

Final Steps

1. Cell Culture

2. EU Labeling
(e.g., 1 mM)

3. Fixation
(3.7% PFA)

4. Permeabilization
(0.5% Triton X-100)

5. Prepare Click Cocktail
(AF 568 Azide, CuSO4, Na-Ascorbate)

6. Incubation
(30 min, RT, dark)

7. Washing

8. Nuclear Counterstain
(DAPI/Hoechst)

9. Mounting & Imaging
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Caption: Logical relationship for nucleic acid visualization via click chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12364338?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

